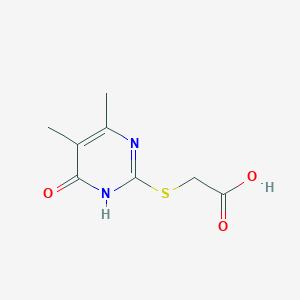

(4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid

描述

属性

IUPAC Name |

2-[(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-4-5(2)9-8(10-7(4)13)14-3-6(11)12/h3H2,1-2H3,(H,11,12)(H,9,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRCQOLSWSMTUSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)SCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₁N₃O₂S

- Molecular Weight : 213.26 g/mol

1. Antimicrobial Activity

Recent studies have indicated that compounds derived from pyrimidine structures exhibit significant antimicrobial properties. For instance, a study reported that certain pyrimidine derivatives demonstrated enhanced activity against various bacterial strains and fungi. The mechanism of action is believed to involve the inhibition of nucleic acid synthesis in microbial cells .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Compound A | E. coli | 15 |

| Compound B | S. aureus | 18 |

| Compound C | C. albicans | 12 |

2. Anticancer Properties

The anticancer potential of pyrimidine derivatives has been extensively studied. Research has shown that these compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A specific study highlighted the efficacy of a related compound in inhibiting the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Case Study: Anticancer Activity

A study involving the compound showed an IC50 value of 25 µM against MCF-7 cells, indicating promising anticancer activity. The structure-activity relationship (SAR) analysis suggested that modifications on the pyrimidine ring could enhance potency .

3. Other Pharmacological Activities

Beyond antimicrobial and anticancer effects, pyrimidine derivatives have been investigated for their anti-inflammatory, analgesic, and antithrombotic activities. For example, some studies have reported that these compounds can significantly reduce inflammation in animal models of arthritis .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Many pyrimidine derivatives act as enzyme inhibitors, affecting metabolic pathways crucial for microbial survival and cancer cell proliferation.

- Induction of Apoptosis : Some compounds trigger programmed cell death in cancer cells by activating intrinsic apoptotic pathways.

科学研究应用

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research has indicated that compounds similar to (4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid exhibit antimicrobial properties. Studies have shown effectiveness against various bacterial strains, making it a candidate for the development of new antibiotics .

2. Anticancer Properties

Preliminary studies suggest that this compound may have anticancer effects. It has been observed to inhibit the proliferation of cancer cells in vitro, indicating potential as a chemotherapeutic agent . Further research is needed to elucidate its mechanisms of action and efficacy in vivo.

3. Enzyme Inhibition

This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Such inhibition can be crucial in regulating metabolic disorders and could lead to the development of novel therapeutic agents .

Agricultural Applications

1. Herbicidal Activity

There is emerging evidence that this compound may possess herbicidal properties. Laboratory studies have demonstrated its effectiveness in controlling certain weed species, suggesting potential use as a herbicide in agricultural settings .

2. Plant Growth Regulation

Research indicates that compounds within this chemical class can influence plant growth and development. They may act as growth regulators, enhancing crop yields and resilience against environmental stressors .

Analytical Chemistry Applications

1. Chromatographic Analysis

The compound can be utilized as a standard in chromatographic methods for the analysis of related substances in pharmaceutical formulations. Its distinct chemical properties allow for accurate identification and quantification during analytical procedures .

2. Spectroscopic Studies

this compound has been employed in spectroscopic studies to understand molecular interactions and conformational changes in biological systems . This application is vital for drug design and development.

Case Studies

相似化合物的比较

Table 1: Structural Comparison of Pyrimidin-2-ylsulfanyl-Acetic Acid Derivatives

Physicochemical and Functional Differences

Substituent Effects on Lipophilicity and Solubility: The 4-propyl and 5-pentyl derivatives (Table 1) exhibit increased lipophilicity compared to the dimethyl-substituted target compound, which may reduce aqueous solubility but enhance membrane permeability .

Reactivity and Stability :

- The guanidine side chain in 10-F372566 introduces strong basicity (pKa ~13), making it prone to protonation under physiological conditions, whereas the sulfanylacetic acid group in the target compound is weakly acidic (pKa ~3–4) .

- The discontinued status of 10-F754830 and 10-F372566 may reflect synthetic challenges or instability under storage conditions (e.g., oxidation of sulfanyl groups) .

Biological Activity: Guanidine derivatives like 10-F372566 are often explored as kinase inhibitors due to their ability to mimic purine scaffolds, whereas sulfanylacetic acid derivatives are more commonly used as enzyme substrates or metal chelators .

准备方法

Synthesis of the Pyrimidinone Core

The pyrimidinone nucleus, specifically the 4,5-dimethyl-6-oxo-1,6-dihydro-pyrimidine scaffold, is typically synthesized via condensation reactions involving β-dicarbonyl compounds and urea or thiourea derivatives.

Cyclization Approach: Ethyl acetoacetate or other β-ketoesters are condensed with thiourea under reflux in ethanol or ethoxide solutions to form the pyrimidinone ring system. This method often proceeds via intermediate formation of 2-thioxo- or 2-thio-substituted pyrimidines, which are key for subsequent sulfanyl substitution.

One-Pot Synthesis: Some protocols employ a one-pot synthesis combining 2-bromocyanoacetamide, ethyl acetoacetate, and thiourea in sodium ethoxide solution, facilitating efficient ring closure and generation of the pyrimidinone core with sulfur substitution at C-2.

Functional Group Transformations and Purification

Hydrolysis and Acidification: Ester intermediates (e.g., ethyl esters of the sulfanyl-acetic acid) are hydrolyzed under acidic or basic conditions to yield the free acid form. Controlled hydrolysis ensures high purity and yield of the target acid.

Crystallization and Recrystallization: Final compounds are typically purified by crystallization from solvents such as ethanol, dioxane, or ethyl acetate to achieve high purity suitable for biological evaluation.

Reaction Conditions and Catalysts

Temperature Control: Reactions are generally performed under reflux conditions (60–85 °C) for several hours (2–6 h) to ensure complete conversion.

Catalysts and Bases: Sodium ethoxide or potassium carbonate are commonly used bases to facilitate nucleophilic substitutions. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling for related pyrimidinone derivatives), Pd(OAc)₂ or PdCl₂(dppf) catalysts are employed with appropriate ligands.

Solvent Systems: Absolute ethanol, DMF, and 1,4-dioxane are typical solvents used depending on the reaction step. Microwave irradiation has been used to accelerate some substitution reactions at moderate temperatures (~80–130 °C).

Representative Data Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Ethyl acetoacetate + thiourea, reflux EtOH | 4,5-Dimethyl-6-oxo-pyrimidin-2-thione | 65–87 | One-pot or stepwise synthesis |

| 2 | Chlorination | POCl₃ + catalytic DMF, reflux | 2,4-Dichloropyrimidin-6-one | 70–80 | Activation for nucleophilic substitution |

| 3 | Nucleophilic substitution | Thioglycolic acid, NaOH or K₂CO₃, reflux | (4,5-Dimethyl-6-oxo-pyrimidin-2-ylsulfanyl)-acetic acid ester | 60–75 | Installation of sulfanyl-acetic acid moiety |

| 4 | Hydrolysis | Acidic/basic hydrolysis | (4,5-Dimethyl-6-oxo-pyrimidin-2-ylsulfanyl)-acetic acid | 85–90 | Conversion to free acid |

| 5 | Purification | Crystallization from ethanol or dioxane | Pure target compound | — | Achieves high purity |

Summary of Research Findings

The preparation of (4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid is well-established through condensation of β-ketoesters with thiourea, followed by chlorination and nucleophilic substitution with thiol-containing acetic acid derivatives.

The use of sodium ethoxide and potassium carbonate as bases, along with reflux in ethanol or ethoxide solutions, provides efficient reaction conditions.

Functional group transformations such as methylation of thiol intermediates and subsequent hydrazine treatment enable the synthesis of versatile intermediates for further derivatization.

Purification by crystallization ensures the isolation of high-purity compounds suitable for medicinal chemistry applications.

Advanced synthetic techniques including microwave-assisted reactions and palladium-catalyzed cross-coupling have been employed to modify the pyrimidinone core and introduce diverse substituents, although these are more relevant to analogues rather than the specific sulfanyl-acetic acid derivative.

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for (4,5-Dimethyl-6-oxo-1,6-dihydro-pyrimidin-2-ylsulfanyl)-acetic acid, and how can reaction efficiency be monitored?

- Answer : The compound is synthesized via nucleophilic substitution using 5,6-dimethyl-2-thiouracil, chloroacetic acid, and triethylamine in dimethylformamide (DMF) at room temperature. Reaction completion is monitored by thin-layer chromatography (TLC) or HPLC. Post-reaction, the product is precipitated by acidification with 1 N HCl and purified via recrystallization or column chromatography. Yield optimization requires stoichiometric control of chloroacetic acid (1.3 equivalents) and inert atmospheric conditions to prevent oxidation of the thiol group .

Q. What spectroscopic techniques are recommended for confirming the structural integrity of this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrimidinone core and the acetic acid side chain. Infrared (IR) spectroscopy confirms the presence of carbonyl (C=O, ~1680–1700 cm⁻¹) and thioether (C–S, ~600–700 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates the molecular formula (C₈H₁₀N₂O₃S) and molecular weight (214.24 g/mol). Purity assessment should include HPLC with UV detection at 254 nm .

Q. How can researchers ensure batch-to-batch consistency for this compound?

- Answer : Certificates of Analysis (COAs) must be requested from suppliers, detailing purity (>95% by HPLC), residual solvents (e.g., DMF), and heavy metal content. If COAs are unavailable, independent validation via elemental analysis and differential scanning calorimetry (DSC) is advised. Batch consistency is further ensured by replicating synthesis protocols with controlled parameters (e.g., reaction time, temperature) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activities of derivatives of this compound?

- Answer : Discrepancies in bioactivity data (e.g., enzyme inhibition vs. cytotoxicity) often arise from variations in assay conditions. To address this:

- Standardize assays using identical cell lines (e.g., Mycobacterium tuberculosis H37Rv for Type II NADH dehydrogenase inhibition studies).

- Control for solvent effects (e.g., DMSO concentration ≤0.1%).

- Validate results with orthogonal methods (e.g., isothermal titration calorimetry for binding affinity vs. enzymatic assays) .

Q. How can the compound’s reactivity be exploited to synthesize pharmacologically relevant derivatives?

- Answer : The thioether moiety undergoes oxidation to sulfoxides/sulfones using H₂O₂ or mCPBA, enabling modulation of electronic properties. The acetic acid group can be functionalized via amidation (e.g., coupling with N-hydroxysuccinimide esters) or esterification. For targeted drug delivery, click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) introduces bioorthogonal handles .

Q. What in vitro and in vivo models are suitable for studying its potential as a Mycobacterium tuberculosis inhibitor?

- Answer :

- In vitro : Use M. tuberculosis membrane fractions to quantify Type II NADH dehydrogenase activity. Measure IC₅₀ values under hypoxia-mimicking conditions.

- In vivo : Employ murine models of tuberculosis to assess pharmacokinetics (plasma half-life, tissue distribution) and toxicity (LD₅₀). Monitor bacterial load reduction in lungs via CFU counts and histopathology .

Q. How can computational methods predict its absorption and metabolism in preclinical studies?

- Answer :

- ADME Prediction : Use software like SwissADME to estimate logP (lipophilicity), aqueous solubility, and CYP450 metabolism. The compound’s low logP (~1.2) suggests limited blood-brain barrier penetration.

- Metabolite Identification : Simulate Phase I/II metabolism (e.g., hydrolysis of the acetic acid group, glucuronidation) using hepatocyte microsomal assays coupled with LC-MS/MS .

Methodological Notes for Experimental Design

- Controlled Variables : For biological assays, maintain pH 7.4 in buffer systems to mimic physiological conditions.

- Data Validation : Replicate experiments (n ≥ 3) and include positive controls (e.g., isoniazid for M. tuberculosis assays).

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including humane endpoints and sample size justification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。